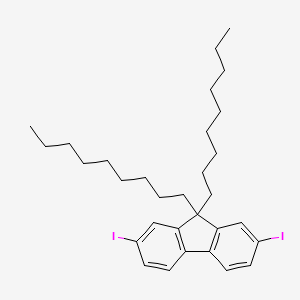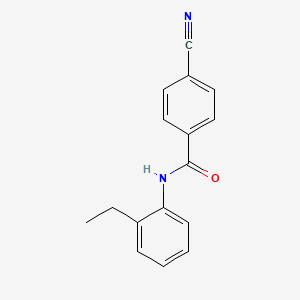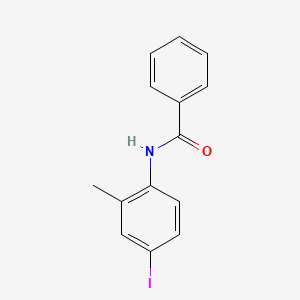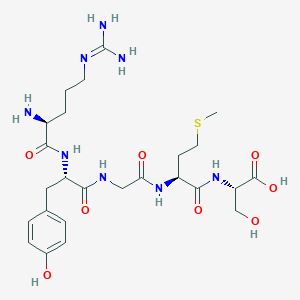
H-Arg-Tyr-Gly-Met-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Arg-Tyr-Gly-Met-Ser-OH is a peptide composed of five amino acids: arginine, tyrosine, glycine, methionine, and serine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Arg-Tyr-Gly-Met-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process involves similar steps as manual SPPS but is automated to handle larger scales and more complex sequences .
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Arg-Tyr-Gly-Met-Ser-OH can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of tyrosine residues.
Reduction: Dithiothreitol (DTT) is often used to reduce disulfide bonds.
Substitution: Various protecting groups and coupling reagents are used in SPPS to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of hyperoxidized tyrosine derivatives .
Applications De Recherche Scientifique
Chemistry
Peptides like H-Arg-Tyr-Gly-Met-Ser-OH are used as building blocks in the synthesis of more complex molecules and as standards in analytical techniques such as HPLC .
Biology
In biology, these peptides are used to study protein-protein interactions , enzyme-substrate interactions , and cell signaling pathways .
Medicine
Medically, peptides are explored for their potential as therapeutic agents . They can act as hormones , neurotransmitters , or antimicrobial agents .
Industry
Industrially, peptides are used in the development of cosmetics , nutraceuticals , and biomaterials .
Mécanisme D'action
The mechanism by which H-Arg-Tyr-Gly-Met-Ser-OH exerts its effects involves binding to specific receptors or enzymes . This binding can trigger a cascade of biochemical reactions that lead to the desired biological effect. For example, peptides can activate G protein-coupled receptors (GPCRs) , leading to the generation of second messengers and subsequent cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: Another peptide with similar amino acid composition but different sequence.
H-Gly-Pro-Arg-Pro-OH: A peptide with different biological activity.
Uniqueness
H-Arg-Tyr-Gly-Met-Ser-OH is unique due to its specific sequence, which determines its biological activity and interaction with molecular targets . The presence of tyrosine and methionine residues can impart unique oxidative properties and binding affinities .
Propriétés
Numéro CAS |
476610-35-2 |
|---|---|
Formule moléculaire |
C25H40N8O8S |
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H40N8O8S/c1-42-10-8-17(23(39)33-19(13-34)24(40)41)31-20(36)12-30-22(38)18(11-14-4-6-15(35)7-5-14)32-21(37)16(26)3-2-9-29-25(27)28/h4-7,16-19,34-35H,2-3,8-13,26H2,1H3,(H,30,38)(H,31,36)(H,32,37)(H,33,39)(H,40,41)(H4,27,28,29)/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
IXDQPRYFPIDHFY-VJANTYMQSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14234663.png)
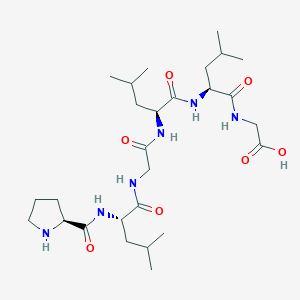
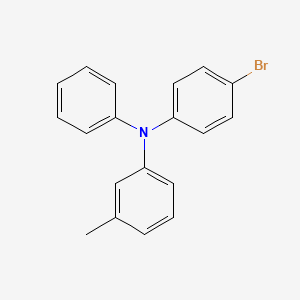
![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)
![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)


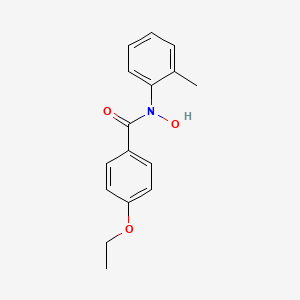
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
